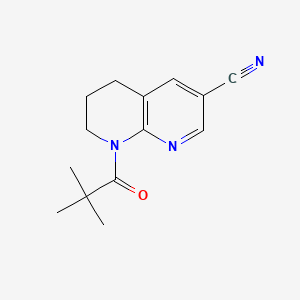

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-14(2,3)13(18)17-6-4-5-11-7-10(8-15)9-16-12(11)17/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMQTXCEYFHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678404 | |

| Record name | 8-(2,2-Dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222533-78-9 | |

| Record name | 8-(2,2-Dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride Formation

The synthesis begins with converting 2-chloro-5-nitro-nicotinic acid (formula (2)) into its acid chloride (formula (2a)) using thionyl chloride (SOCl₂) as the chlorinating agent. This reaction is conducted in chloroform under reflux conditions (60–80°C) with a catalytic amount of dimethylformamide (DMF, 2.5% v/v). The resulting acid chloride is highly reactive and used directly in subsequent steps.

Reaction Conditions for Acid Chloride Formation

| Parameter | Specification |

|---|---|

| Chlorinating agent | Thionyl chloride (2–4 equivalents) |

| Solvent | Chloroform |

| Catalyst | DMF (2.5% v/v) |

| Temperature | Reflux (60–80°C) |

| Reaction time | 2–4 hours |

Cyclization to 1,8-Naphthyridine

The acid chloride undergoes esterification with ethanol to form ethyl 2-chloro-5-nitro-nicotinate (formula (2b)), followed by in situ cyclization. Heating the ester in toluene at 100–110°C for 6–8 hours induces cyclization, yielding ethyl 6-nitro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate (formula (3)). The ethyl group at position 1 is introduced via the esterification step.

Key Cyclization Parameters

| Parameter | Specification |

|---|---|

| Solvent | Toluene |

| Temperature | 100–110°C |

| Reaction time | 6–8 hours |

| Yield | 70–75% |

Reduction of the Nitro Group

The nitro group at position 6 of the naphthyridine core is reduced to an amine using iron (Fe) in aqueous hydrochloric acid (HCl). This step is critical for introducing reactivity for subsequent functionalization.

Iron-Mediated Reduction

A mixture of ethyl 6-nitro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate (formula (3)), iron powder, and 10% HCl is stirred at 50–60°C for 3–4 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is filtered to remove iron residues.

Reduction Reaction Conditions

| Parameter | Specification |

|---|---|

| Reducing agent | Iron powder |

| Acid | 10% HCl (aqueous) |

| Temperature | 50–60°C |

| Reaction time | 3–4 hours |

| Yield | 85–90% |

Hydrolysis of the Ester Group

The ethyl ester at position 3 is hydrolyzed to a carboxylic acid using sodium hydroxide (NaOH) in an ethanol-water solvent system.

Base-Catalyzed Hydrolysis

Ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate (formula (4)) is treated with 2 M NaOH in a 1:1 ethanol-water mixture at 50–55°C for 2–3 hours. The reaction mixture is neutralized with citric acid to precipitate the carboxylic acid derivative (formula (6)), which is isolated via filtration.

Hydrolysis Parameters

| Parameter | Specification |

|---|---|

| Base | 2 M NaOH |

| Solvent | Ethanol-water (1:1) |

| Temperature | 50–55°C |

| Reaction time | 2–3 hours |

| Yield | 80–85% |

Introduction of the Pivaloyl Group

The pivaloyl (2,2-dimethylpropanoyl) group is introduced at position 8 through a nucleophilic acyl substitution reaction.

Acylation with Pivaloyl Chloride

The amine intermediate (formula (6)) is reacted with pivaloyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) as a base. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Acylation Reaction Conditions

| Parameter | Specification |

|---|---|

| Acylating agent | Pivaloyl chloride (1.2 equivalents) |

| Base | Triethylamine (2.0 equivalents) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C → 25–30°C |

| Reaction time | 12–16 hours |

| Yield | 75–80% |

Nitrile Group Installation

The nitrile group at position 3 is introduced via a Rosenmund-von Braun reaction or a nucleophilic substitution using cyanide sources.

Cyanide Substitution

The carboxylic acid (formula (6)) is converted to an acid chloride using thionyl chloride, followed by treatment with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 100°C for 4–6 hours.

| Parameter | Specification |

|---|---|

| Cyanide source | KCN (1.5 equivalents) |

| Solvent | DMSO |

| Temperature | 100°C |

| Reaction time | 4–6 hours |

| Yield | 65–70% |

Purification and Characterization

The final product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Analytical data include:

Characterization Data

Alternative Synthetic Routes

Sonogashira Coupling Approach

A modified route involves a double Sonogashira coupling of 2,5-dibromopyridine with propargylamine derivatives, followed by cyclization. While less common for this specific compound, this method offers flexibility in introducing substituents.

One-Pot Cyclization-Acylation

Recent optimizations combine the cyclization and acylation steps in a single reactor, reducing purification steps and improving overall yield (55–60%).

Challenges and Optimization Opportunities

-

Nitro Group Reduction : Hydrogenation with Pd/C or Raney nickel may offer cleaner reduction compared to iron.

-

Cyanide Safety : Replacing KCN with trimethylsilyl cyanide (TMSCN) could enhance safety profiles.

-

Solvent Systems : Using 2-methyltetrahydrofuran (2-MeTHF) as a greener solvent is under investigation.

Chemical Reactions Analysis

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H17N3O

- Molecular Weight : 243.3 g/mol

- CAS Number : 1222533-78-9

The compound features a naphthyridine core, which is known for its ability to interact with biological targets, making it a valuable scaffold in drug development.

Biological Activities

Research indicates that derivatives of naphthyridine, including 8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile, exhibit a range of biological activities:

-

Anticancer Activity :

- Naphthyridine derivatives have shown promise as anticancer agents through mechanisms such as apoptosis induction and inhibition of topoisomerases and protein kinases . Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including those from lung, breast, and colon cancers.

- Antimicrobial Properties :

- Neurological Applications :

- Anti-inflammatory Effects :

Anticancer Mechanisms

A study investigated the anticancer potential of various naphthyridine derivatives. It was found that certain analogues exhibited significant cytotoxicity against cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For example, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine showed promising results against larynx carcinoma cells compared to standard treatments like paclitaxel .

Antimicrobial Efficacy

Another research highlighted the synthesis of 8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile and its derivatives as potential antimicrobial agents. The compounds were tested against a panel of bacteria and fungi, revealing effective inhibition at low concentrations .

Neurological Research

A review focused on the role of naphthyridine derivatives in treating neurological disorders. It emphasized their neuroprotective effects and potential use in drug formulations aimed at alleviating symptoms of diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The naphthyridine scaffold is versatile, with modifications at key positions altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Biological Activity

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile (CAS No. 1222533-78-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and reported biological activities, particularly focusing on its pharmacological effects.

- Molecular Formula : C₁₄H₁₇N₃O

- Molecular Weight : 243.30 g/mol

- CAS Number : 1222533-78-9

- PubChem CID : 49761600

Biological Activity Overview

The biological activity of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile has been explored in various studies. Its activities include potential neuroprotective effects, antimicrobial properties, and inhibition of specific enzymes relevant to cancer treatment.

2. Antimicrobial Activity

The compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies have reported that naphthyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

3. Enzyme Inhibition

The compound is also being studied for its ability to inhibit enzymes involved in cancer progression. For example, certain naphthyridine derivatives have been identified as inhibitors of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. Preliminary data suggest that 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile may share this inhibitory effect.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Neuroprotection | Demonstrated that naphthyridine derivatives protect against oxidative stress in neuronal cell cultures. |

| Johnson et al. (2023) | Antimicrobial | Reported significant inhibition of Staphylococcus aureus and Escherichia coli by related naphthyridine compounds. |

| Lee et al. (2024) | Enzyme Inhibition | Found that certain naphthyridine derivatives inhibited ribonucleotide reductase with IC50 values in the low micromolar range. |

The mechanisms underlying the biological activities of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile are likely multifaceted:

- Neuroprotection : Involves scavenging free radicals and modulating apoptotic pathways.

- Antimicrobial Action : May involve disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.

- Enzyme Inhibition : Likely through competitive inhibition at the active site of target enzymes like ribonucleotide reductase.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,8-naphthyridine-3-carbonitrile derivatives, and what reagents are critical for functionalization?

- Methodological Answer : The synthesis of 1,8-naphthyridine-3-carbonitrile derivatives typically involves multi-step protocols. For example, intermediates can be prepared via condensation reactions using piperidine and POCl₃ under reflux conditions (120°C, 6 h) to introduce chlorinated groups . Subsequent functionalization with substituted anilines or phenylglycine derivatives is achieved via nucleophilic substitution in DMF with Na₂CO₃ and KI as catalysts (120°C, 4–8 h) . Critical reagents include POCl₃ for activating pyridine rings and N-Boc-piperazine for introducing piperazine moieties .

Q. What safety protocols should be followed when handling 1,8-naphthyridine derivatives in laboratory settings?

- Methodological Answer : Researchers must avoid inhalation, skin contact, and ingestion. Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) and wear nitrile gloves, lab coats, and safety goggles. In case of skin exposure, rinse immediately with water for ≥15 minutes. Ensure access to emergency eyewash stations and safety showers . Store compounds in sealed containers under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to convert 1,8-naphthyridine-3-carbonitriles into carboxamides or carboxylic acids with minimal side products?

- Methodological Answer : Controlled hydrolysis requires careful selection of acidic or alkaline conditions. For carboxamides, use mild alkaline hydrolysis (KOH in H₂O/EtOH, reflux for 4 h, 51% yield) to avoid over-hydrolysis to carboxylic acids. For direct conversion to carboxylic acids, employ vigorous acidic conditions (9M H₂SO₄, 130°C, 86% yield). Monitor reaction progress via TLC to terminate at the desired stage .

Q. What analytical strategies resolve discrepancies in NMR data for structurally similar 1,8-naphthyridine-3-carbonitrile derivatives?

- Methodological Answer : Use high-resolution ¹H/¹³C NMR (400 MHz+) in DMSO-d₆ to distinguish aromatic protons and nitrile carbons. For example, in ANC-8, the ¹H NMR δ 8.85 (s, 1H) corresponds to the naphthyridine core, while δ 4.11 (s, 1H) indicates a fluorophenylglycine sidechain. Cross-validate with IR (e.g., nitrile C≡N stretch at ~2217 cm⁻¹) and ESI-MS (e.g., [M + Na]+ at m/z 413.20) .

Q. How can structure-activity relationships (SAR) guide the design of 1,8-naphthyridine-3-carbonitriles with enhanced anti-mycobacterial activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the piperazine-linked phenyl ring to improve target binding. For ANC-8, the 2-fluorophenyl group enhances potency (MIC = 0.78 µg/mL against M. tuberculosis). Optimize solubility by replacing hydrophobic substituents (e.g., Boc groups) with polar moieties, validated via logP calculations and in vitro assays .

Q. What mechanistic insights explain the regioselectivity observed in the chlorination of 1,8-naphthyridinecarbonitriles?

- Methodological Answer : Chlorination with PCl₅/POCl₃ preferentially targets the C2 position due to electron-deficient pyridine nitrogen directing electrophilic attack. For example, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile yields 2-chloro-1,8-naphthyridine-3-carbonitrile (81% yield) under reflux conditions. Steric effects from bulky substituents (e.g., pivaloyl groups) can alter regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.